

Application Notes and Protocols for Isoindolinone Oxime Derivatives in Cancer Research

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Compound of Interest

Compound Name: 2-Benzyl octahydro-4H-isoindol-4-one oxime

Cat. No.: B1382651

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Disclaimer: The following application notes and protocols are based on research conducted on structurally related isoindolinone and isoindole-1,3-dione derivatives. As of the date of this document, there is no publicly available research specifically on the application of **2-Benzyl octahydro-4H-isoindol-4-one oxime** in cancer research. The information presented here is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Isoindolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, with a particular emphasis on their potential as anticancer agents.^[1] The core isoindolinone scaffold can be chemically modified at various positions, allowing for the generation of a wide array of derivatives with potentially enhanced potency and selectivity. The introduction of an oxime functional group is a recognized strategy in the development of cytotoxic agents, as it can significantly influence the compound's biological activity.^[2] This document outlines the potential applications and experimental protocols for investigating isoindolinone oxime derivatives in the context of cancer research, drawing upon findings from related compounds.

Quantitative Data Summary

The anticancer activity of isoindolinone derivatives has been evaluated against various cancer cell lines. The following tables summarize representative quantitative data from studies on related compounds.

Table 1: In Vitro Cytotoxicity of Isoindolinone Derivatives against Various Cancer Cell Lines

Compound Class	Cancer Cell Line	IC50 / CC50 (µg/mL)	Reference Compound	IC50 (µg/mL)	Reference
Isoindole-1,3(2H)-dione derivatives	Caco-2	Varies	Cisplatin	-	[3]
	MCF-7	Varies	Cisplatin	-	[3]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione	Raji	0.26	-	-	[4]
K562	3.81	-	-	-	[4]

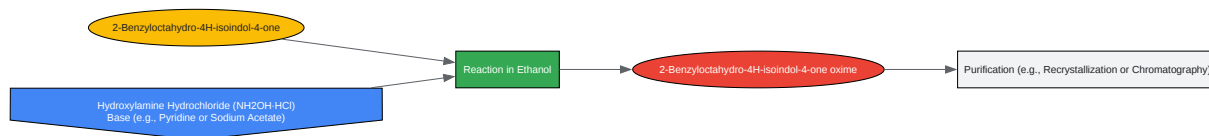
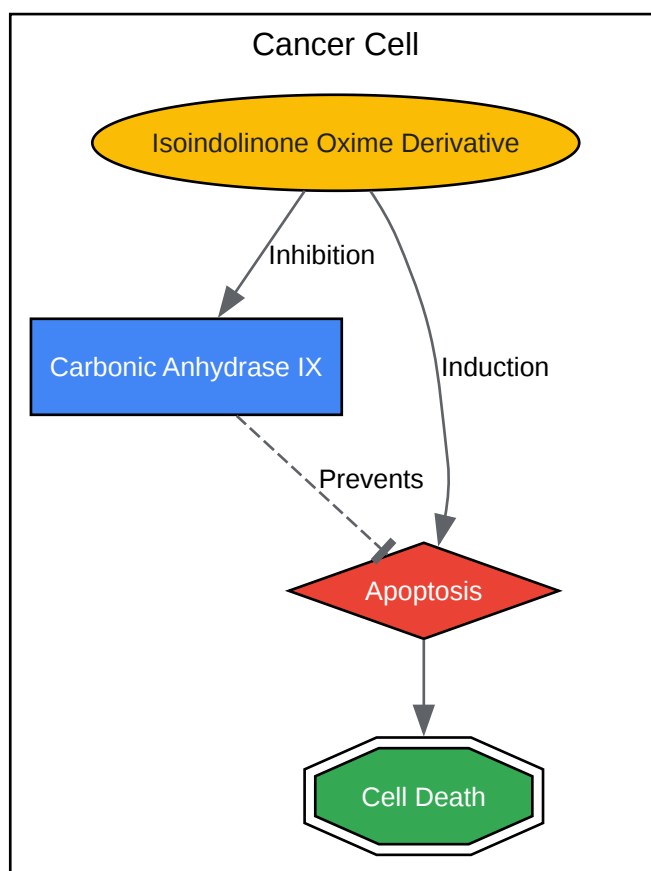
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

Compound Class	Isozyme	Ki (nM)	Reference Compound	Ki (nM)	Reference
Isoindolinone derivatives	hCA I	11.48 ± 4.18 - 87.08 ± 35.21	Acetazolamide (AAZ)	-	[5]
	hCA II	9.32 ± 2.35 - 160.34 ± 46.59	Acetazolamide (AAZ)	-	[5]

Note: The specific activity of **2-Benzyloctahydro-4H-isoindol-4-one oxime** is undetermined and would require experimental validation.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related isoindolinone and oxime derivatives, several potential mechanisms of action in cancer cells can be hypothesized. These include the induction of apoptosis and the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.



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